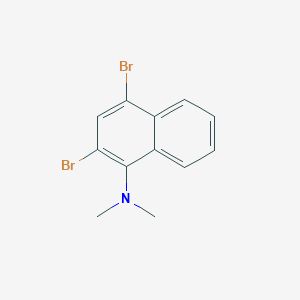

2,4-dibromo-N,N-dimethylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N/c1-15(2)12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAGQBWFZBCAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=CC=CC=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,4 Dibromo N,n Dimethylnaphthalen 1 Amine

Electrophilic Aromatic Substitution Reactivity at the Naphthalene (B1677914) Core of 2,4-Dibromo-N,N-dimethylnaphthalen-1-amine

The naphthalene ring system is inherently reactive towards electrophiles. This reactivity is significantly modulated by the substituents present. In This compound , the powerful electron-donating and ortho-, para-directing N,N-dimethylamino group (-NMe₂) strongly activates the ring. Conversely, the two bromine atoms are deactivating via their inductive effect but are also ortho-, para-directing. The interplay of these groups dictates the regioselectivity and feasibility of further electrophilic substitutions.

The -NMe₂ group at C1 directs incoming electrophiles primarily to the C2 and C4 positions. As these positions are already substituted with bromine, electrophilic attack is sterically hindered and electronically influenced by the existing halogens. The most probable sites for further substitution would be the unoccupied positions of the activated ring, namely C5 and C7 on the adjacent ring, and potentially the C3 position if conditions are forcing.

Further halogenation of This compound is expected to be complex. The strong activation by the -NMe₂ group suggests that the reaction would proceed readily. However, studies on the electrophilic fluorination of the parent compound, N,N-dimethylnaphthalen-1-amine , indicate that such reactions can lead to complex mixtures, including biaryls, N-demethylated products, and significant tarring. researchgate.net This suggests that controlling the regioselectivity of further bromination or chlorination would be challenging, likely yielding a mixture of poly-halogenated isomers. The C5 and C7 positions are the most likely candidates for substitution.

Table 1: Predicted Outcomes of Further Halogenation

| Reagent | Predicted Major Product(s) | Predicted Reaction Complexity |

|---|---|---|

| Br₂/FeBr₃ | Mixture including 2,4,7-tribromo- and 2,4,5-tribromo-N,N-dimethylnaphthalen-1-amine | High, potential for over-reaction and side products. |

| Cl₂/FeCl₃ | Mixture including 2,4-dibromo-7-chloro- and 2,4-dibromo-5-chloro-N,N-dimethylnaphthalen-1-amine | High, similar to bromination. |

Nitration and sulfonation of aromatic amines are often complicated by the basicity of the amino group. stackexchange.com The use of strong acids like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) typically leads to the protonation of the -NMe₂ group, forming an ammonium (B1175870) salt. This protonated group is strongly deactivating and meta-directing.

In the case of This compound , nitration under standard acidic conditions would likely result in the formation of the unreactive N,N-dimethylnaphthalen-1-aminium salt, inhibiting electrophilic attack on the ring. stackexchange.com To achieve ring nitration, milder conditions or protection of the amino group (e.g., by conversion to an amide) would be necessary. If ring nitration were to occur, it would likely be directed to the C5 or C8 positions of the unsubstituted ring.

Sulfonation of N,N-dimethylaniline has been shown to proceed through an initial N-sulfamation, followed by a thermally controlled rearrangement to the para-sulfonated product. chemrxiv.org A similar mechanism could be envisioned for the subject compound, potentially leading to substitution at the C5 or C7 position after an initial, reversible N-sulfamation step.

Table 2: Predicted Outcomes of Nitration and Sulfonation

| Reaction | Reagent(s) | Predicted Outcome/Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | Protonation of the amine group forms a deactivating -N⁺Me₂H group. stackexchange.com |

Friedel-Crafts reactions are generally incompatible with aromatic amines because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the lone pair of electrons on the nitrogen atom. researchgate.netresearchgate.net This deactivates the ring towards electrophilic attack and effectively poisons the catalyst. Therefore, standard Friedel-Crafts acylation or alkylation of This compound is not expected to be successful.

While modern catalysts, such as certain gold(I) complexes, have been developed for the Friedel-Crafts alkylation of anilines, their applicability to this specific, sterically hindered, and di-halogenated naphthalene system is uncertain. nih.gov If the reaction could be made to proceed, acylation would be anticipated to occur at the less sterically hindered C5 or C7 positions.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In This compound , the potential for SNAr exists at the C2 and C4 positions, where the bromine atoms serve as leaving groups.

The feasibility of an SNAr reaction depends on the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The -NMe₂ group is strongly electron-donating, which disfavors the formation of this negatively charged intermediate and thus deactivates the ring for SNAr. However, the bromine atoms themselves have an electron-withdrawing inductive effect that can partially mitigate this.

For substitution to occur, strong nucleophiles and potentially harsh reaction conditions (high temperatures, strong bases) would likely be required. The relative reactivity of the C2 versus the C4 bromine would depend on a balance of electronic and steric factors. The C2 position is ortho to the activating -NMe₂ group, while the C4 position is para. Both are activated towards electrophilic substitution, but for nucleophilic substitution, the analysis is different. The electron-donating resonance effect of the -NMe₂ group would destabilize a Meisenheimer complex formed by nucleophilic attack at either C2 or C4.

Despite the deactivating nature of the amino group, studies on highly activated systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, show that even a dimethylamino group can be displaced by nucleophiles. scirp.orgscirp.orgresearchgate.net This highlights that with sufficient activation from other substituents (in that case, two trifluoroacetyl groups), SNAr can occur. In the case of This compound , the lack of strong electron-withdrawing groups makes the substitution of the bromine atoms challenging.

Table 3: Predicted Reactivity of Bromine Atoms with Nucleophiles via SNAr

| Nucleophile | Predicted Reactivity at C2/C4 | Rationale |

|---|---|---|

| RO⁻ (e.g., NaOMe) | Low to very low | The -NMe₂ group deactivates the ring towards SNAr. |

| R₂NH (e.g., Piperidine) | Low to very low | Stronger nucleophile may show some reactivity under forcing conditions. |

| RS⁻ (e.g., NaSMe) | Low | Thiolates are generally potent nucleophiles in SNAr reactions. |

The N,N-dimethylamino group exerts a profound, primarily deactivating, influence on the SNAr reactivity of the naphthalene core. Its effects are twofold:

Electronic Effect : The -NMe₂ group is a powerful electron-donating group through resonance (+R effect). This increases the electron density on the aromatic ring, particularly at the ortho (C2) and para (C4) positions. This donation of electron density destabilizes the negatively charged Meisenheimer complex that is the key intermediate in the SNAr mechanism. A stable intermediate is crucial for the reaction to proceed, so this destabilization significantly increases the activation energy and slows down the reaction rate. libretexts.org

Steric Effect : While less significant than the electronic effect, the dimethylamino group provides some steric hindrance, particularly for nucleophilic attack at the adjacent C2 position. This could potentially make the C4 position slightly more accessible to incoming nucleophiles, assuming the electronic deactivation could be overcome.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of two bromine atoms at the C2 and C4 positions of the naphthalene ring, activated by the electron-donating N,N-dimethylamino group at C1, makes this compound a versatile substrate for various metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the construction of complex, functionalized naphthalene derivatives through the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two C-Br bonds, influenced by their electronic and steric environments, often allows for controlled, stepwise functionalization.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst and a base, is a cornerstone of modern organic synthesis. wikipedia.org While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of analogous dibromonaphthalene systems allows for a detailed projection of its behavior. researchgate.net

The key challenge and synthetic opportunity in the Suzuki-Miyaura coupling of dihaloarenes lies in achieving regioselectivity. nih.gov For this compound, the two bromine atoms are in electronically distinct environments. The C4-Br bond is expected to be more reactive towards the initial oxidative addition to the Pd(0) catalyst. This is due to the strong electron-donating effect of the adjacent N,N-dimethylamino group, which increases the electron density of the naphthalene ring and particularly influences the para-position (C4). In contrast, the C2-Br bond is in an ortho position and is sterically more hindered, which generally leads to a lower rate of oxidative addition.

This difference in reactivity can be exploited to achieve selective mono-arylation at the C4 position by carefully controlling the reaction conditions, such as using a stoichiometric amount (typically 1.0-1.2 equivalents) of the boronic acid. Subsequent addition of a different boronic acid in a one-pot or stepwise fashion could then lead to the synthesis of unsymmetrically di-substituted naphthalene derivatives. Double arylation to form a 2,4-diaryl-N,N-dimethylnaphthalen-1-amine can be achieved by using an excess of the boronic acid (typically >2.2 equivalents). nih.gov

The choice of catalyst, ligand, and base is crucial for the success and selectivity of the Suzuki-Miyaura coupling. organic-chemistry.org Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ combined with phosphine (B1218219) ligands (e.g., SPhos, XPhos) are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. libretexts.org

Below is a representative table of conditions for Suzuki-Miyaura couplings on related dibromoaromatic systems, which would likely be applicable to this compound.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Dibromoarenes

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Ba(OH)₂ | Dioxane/H₂O | 100 | Double coupling of dibromoaryls. researchgate.net | researchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Mono- and di-arylation of dibromothiophenes. nih.gov | nih.gov |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 60 | Selective alkenylation of brominated borazaronaphthalenes. nih.govacs.org | nih.govacs.org |

This table is generated based on data from similar reactions and serves as a guideline.

The products of these reactions, highly substituted N,N-dimethylnaphthalen-1-amines, are valuable scaffolds in medicinal chemistry and materials science. The ability to selectively introduce different aryl groups at the 2- and 4-positions opens up a wide range of possibilities for creating diverse molecular architectures. researchgate.net

Modifications of the N,N-Dimethylamino Functionality in this compound

Demethylation and Alkylation Strategies

The N,N-dimethylamino group in this compound is a key functional handle that can be modified through demethylation and subsequent alkylation. These transformations are crucial for the synthesis of new derivatives with altered electronic and steric properties.

Demethylation:

The removal of one or both methyl groups from the nitrogen atom can be achieved through various methods, though specific studies on this compound are not extensively documented. However, established protocols for the demethylation of tertiary aromatic amines can be applied. Chemical methods often involve the use of reagents like chloroformates (e.g., phenyl chloroformate, α-chloroethyl chloroformate) or the Von Braun reaction using cyanogen (B1215507) bromide. nih.gov These reactions typically proceed through the formation of a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. For instance, the use of α-chloroethyl chloroformate offers a facile route to the corresponding N-demethylated product under relatively mild conditions. nih.gov

Enzymatic methods also present a viable, though less common, approach. For example, whole cells of certain microorganisms, such as Aspergillus terreus, have been shown to effectively N-demethylate N,N-dimethylbenzenamine and its derivatives. srce.hrresearchgate.net These biocatalytic transformations can offer high selectivity and operate under mild, environmentally benign conditions. srce.hrresearchgate.net The mechanism is thought to proceed via an oxidative pathway. srce.hr

Alkylation:

Once the secondary amine (2,4-dibromo-N-methylnaphthalen-1-amine) is obtained via demethylation, it can be further functionalized through N-alkylation. This allows for the introduction of a wide variety of alkyl or functionalized alkyl groups, leading to a diverse range of derivatives. Standard alkylation procedures using alkyl halides in the presence of a base are generally effective.

Furthermore, reductive amination provides an alternative route to introduce new alkyl groups. This involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Heterogeneous catalysts, such as ruthenium nanoparticles on carbon (Ru/C), have been shown to be highly efficient for the N-methylation and N-alkylation of various amines using formaldehyde (B43269) or other functional aldehydes as the carbon source. nih.gov This method is attractive due to its operational simplicity and broad substrate scope. nih.gov

A summary of potential demethylation and subsequent alkylation reactions is presented below:

| Reaction | Reagent/Catalyst | Product | Reference |

| N-Demethylation | α-Chloroethyl chloroformate, then Methanol | 2,4-dibromo-N-methylnaphthalen-1-amine | nih.gov |

| N-Demethylation | Aspergillus terreus | 2,4-dibromo-N-methylnaphthalen-1-amine | srce.hrresearchgate.net |

| N-Alkylation | Alkyl halide, Base | 2,4-dibromo-N-alkyl-N-methylnaphthalen-1-amine | General Knowledge |

| Reductive Alkylation | Aldehyde, Ru/C, H₂ | 2,4-dibromo-N-alkyl-N-methylnaphthalen-1-amine | nih.gov |

Radical Reactions and Reductive Pathways of this compound

The bromine substituents on the naphthalene ring are susceptible to removal under reductive conditions, and the electron-rich nature of the dimethylamino group can facilitate radical-based transformations.

Regioselective Reductive Debromination Strategies

The selective removal of one or both bromine atoms from this compound can lead to the formation of valuable synthetic intermediates. The regioselectivity of this process is influenced by the electronic environment of the C-Br bonds and the reaction conditions employed.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.org Typically, palladium on carbon (Pd/C) is used as the catalyst in the presence of a hydrogen source. organic-chemistry.org The relative ease of reduction of C-Br bonds compared to other functional groups can allow for selective debromination. organic-chemistry.org It is anticipated that the bromine at the 4-position would be more readily cleaved than the one at the 2-position due to steric hindrance from the peri-positioned dimethylamino group affecting the approach of the catalyst to the C2-Br bond.

Metal-free reductive debromination methods have also been developed. For instance, sodium sulfite (B76179) in an aqueous medium has been used for the reductive dehalogenation of certain activated aryl bromides. rsc.org Another approach involves the use of easily oxidizable aromatic compounds like o- and m-anisidine, which are proposed to act as electron donors to effect debromination, particularly in vicinal dibromides. nih.gov While not directly applicable to the non-vicinal arrangement in the target compound, it highlights the potential for electron transfer-mediated debromination.

The following table outlines potential reductive debromination outcomes:

| Reagent/Catalyst | Potential Product(s) | Plausible Rationale | Reference |

| Pd/C, H₂ | 4-bromo-N,N-dimethylnaphthalen-1-amine and/or N,N-dimethylnaphthalen-1-amine | Catalytic hydrogenation is effective for C-Br bond cleavage. organic-chemistry.org | organic-chemistry.org |

| Na₂SO₃, H₂O | 4-bromo-N,N-dimethylnaphthalen-1-amine and/or N,N-dimethylnaphthalen-1-amine | Metal-free reduction, dependent on substrate activation. rsc.org | rsc.org |

Single Electron Transfer (SET) Mechanisms in Reactions of this compound

The concept of single electron transfer (SET) is fundamental to understanding many reactions in organic chemistry, including those involving electron-rich aromatic amines. numberanalytics.com In the context of this compound, the dimethylamino group can act as an electron donor in the presence of a suitable acceptor, initiating a reaction cascade via radical intermediates.

The formation of a radical cation of the N,N-dialkylaniline moiety upon interaction with a Lewis acid or under photolytic conditions is a well-documented phenomenon. nih.gov For example, the interaction of N,N-dialkylanilines with tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can lead to an SET event, generating an α-aminoalkyl radical. nih.gov This radical can then participate in subsequent bond-forming reactions. It is plausible that this compound could undergo similar SET processes.

SET is also implicated in some reductive dehalogenation reactions. The transfer of an electron to the aryl halide can lead to the formation of a radical anion, which then expels a halide ion to generate an aryl radical. This aryl radical can then be trapped by a hydrogen atom source to complete the reduction. The feasibility of such a pathway for this compound would depend on the reduction potential of the molecule and the nature of the reducing agent.

| Reactant Type | Proposed Intermediate | Potential Outcome | Reference |

| Lewis Acid (e.g., B(C₆F₅)₃) | Naphthalene radical cation, α-aminoalkyl radical | C-C bond formation with suitable olefins | nih.gov |

| Reducing Agent (e.g., Na) | Naphthalene radical anion | Reductive debromination | libretexts.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dibromo N,n Dimethylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis of 2,4-Dibromo-N,N-dimethylnaphthalen-1-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its three-dimensional structure and electronic environment.

A typical approach would involve:

¹H NMR: This experiment would reveal the chemical shifts and coupling constants of the protons. The aromatic protons on the naphthalene (B1677914) ring would appear in a distinct region, and their splitting patterns would provide information about their relative positions. The N,N-dimethyl protons would likely appear as a singlet in the upfield region.

¹³C NMR: This would provide the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum. The carbons attached to the bromine and nitrogen atoms would show characteristic shifts due to the electronic effects of these substituents.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the naphthalene ring, aiding in the assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from related structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-3 | ~7.5-7.8 | ~125-130 | C-1, C-2, C-4, C-4a |

| H-5 | ~7.8-8.1 | ~128-132 | C-4, C-6, C-7, C-8a |

| H-6 | ~7.4-7.7 | ~124-128 | C-5, C-7, C-8 |

| H-7 | ~7.4-7.7 | ~124-128 | C-5, C-6, C-8, C-8a |

| H-8 | ~8.0-8.3 | ~126-130 | C-1, C-6, C-7, C-8a |

| N(CH₃)₂ | ~2.8-3.2 | ~45-50 | C-1, C-8a |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

Relaxation time measurements (T₁ and T₂) and dynamic NMR (DNMR) studies can provide valuable information about the molecular motion and conformational dynamics of this compound. nih.govnih.gov

T₁ (Spin-Lattice Relaxation Time): Measurement of T₁ values can give insights into the rotational correlation times of different parts of the molecule. For instance, the T₁ of the N-methyl protons can provide information about the rotation around the C-N bond.

T₂ (Spin-Spin Relaxation Time): T₂ measurements are sensitive to slower motional processes and chemical exchange.

Dynamic NMR: If there is restricted rotation around the C1-N bond due to steric hindrance from the peri-substituent at C8, it might be possible to observe this dynamic process using variable temperature NMR. At low temperatures, the rotation could be slow enough on the NMR timescale to give rise to two separate signals for the two methyl groups, which would coalesce into a single peak as the temperature is raised.

Solid-state NMR (ssNMR) can be a powerful tool for studying the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can provide information about the precise molecular conformation and packing in the solid state. nih.gov

Key applications of ssNMR for this compound could include:

Determination of Molecular Symmetry: ssNMR can reveal if the molecule possesses a different symmetry in the crystal lattice compared to its solution state. nih.gov

Polymorphism Studies: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, making it a valuable tool for identifying and characterizing polymorphs.

Internuclear Distance Measurements: Advanced ssNMR techniques can be used to measure distances between specific atoms, providing crucial data for a detailed structural model of the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.

A key feature in the mass spectrum of a brominated compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.gov Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a distinctive isotopic cluster for the molecular ion peak (M⁺). This cluster will consist of three peaks with an approximate intensity ratio of 1:2:1, corresponding to the ions containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. The observation of this pattern is strong evidence for the presence of two bromine atoms in the molecule.

| Ion | Mass (Da) | Relative Abundance |

| [M]⁺ (containing 2 x ⁷⁹Br) | 328.9631 | ~25% |

| [M+2]⁺ (containing ⁷⁹Br and ⁸¹Br) | 330.9611 | ~50% |

| [M+4]⁺ (containing 2 x ⁸¹Br) | 332.9590 | ~25% |

Note: The exact mass values are calculated for the most abundant isotopes of C, H, and N. The abundance ratios are approximate.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. While specific MS/MS data for this compound is not available, plausible fragmentation pathways can be proposed based on the known fragmentation behavior of similar aromatic amines and halogenated compounds. mdpi.com

Potential fragmentation pathways could include:

Loss of a Bromine Atom: A common fragmentation pathway for brominated compounds is the loss of a bromine radical (Br•), leading to a significant fragment ion at [M-Br]⁺.

Loss of a Methyl Radical: Fragmentation of the N,N-dimethylamino group could occur through the loss of a methyl radical (CH₃•), resulting in an ion at [M-CH₃]⁺.

Loss of Dimethylamine (B145610): Cleavage of the C-N bond could lead to the loss of a neutral dimethylamine molecule (HN(CH₃)₂).

Ring Fragmentation: At higher collision energies, fragmentation of the naphthalene ring system may occur.

A hypothetical table of major expected fragment ions in the MS/MS spectrum of this compound is provided below.

| Proposed Fragment Ion | Proposed Neutral Loss | Formula of Ion | Calculated m/z |

| [M-Br]⁺ | Br• | C₁₂H₁₁NBr⁺ | 248.0124 / 250.0104 |

| [M-CH₃]⁺ | CH₃• | C₁₁H₈NBr₂⁺ | 313.9000 / 315.8980 / 317.8959 |

| [M-HBr]⁺• | HBr | C₁₂H₁₀NBr⁺• | 247.0049 / 249.0029 |

| [M-2Br]⁺• | 2Br• | C₁₂H₁₁N⁺• | 169.0891 |

Note: This is a hypothetical data table. The m/z values are calculated for the most abundant isotopes and will show characteristic isotopic patterns if bromine is still present in the fragment.

X-ray Crystallography of this compound and its Derivatives

No X-ray crystallographic data, including single-crystal structure reports, has been found for this compound. Therefore, an analysis of its specific bond lengths, angles, intermolecular interactions, or polymorphism is not possible.

For illustrative purposes, a study on a different, more complex derivative, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, revealed a three-dimensional molecular array linked by extensive π–π interactions and C—H⋯O interactions. nih.govresearchgate.net The dihedral angle between the naphthalene and benzene (B151609) ring systems in that molecule was found to be 52.86 (8)°. nih.gov However, these values are not transferable to the target compound due to significant differences in chemical structure, particularly the absence of the bulky N-benzyl group and the presence of a dimethylamino group and a second bromine atom at the 2-position.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations of this compound

Specific Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. An analysis of its characteristic vibrational modes, overtones, or combination bands cannot be performed.

To provide a baseline, the vibrational spectra of the parent structures, naphthalene and N,N-dimethyl-1-naphthylamine, are well-documented.

Naphthalene: The IR spectra of naphthalene show characteristic C-H stretching vibrations in the 3200–2900 cm⁻¹ region. nasa.gov Its fundamental vibrations have been studied using both experimental spectroscopy and theoretical calculations. researchgate.netchemicalbook.comnist.gov

N,N-dimethyl-1-naphthylamine: The unbrominated parent compound, N,N-dimethyl-1-naphthylamine, has available IR and Raman spectral data. nih.govnist.gov These spectra would contain the characteristic modes for the naphthalene ring and the C-N stretching and methyl group vibrations of the dimethylamino moiety.

The introduction of two bromine atoms onto the naphthalene ring, as in the target compound, would significantly alter the vibrational spectrum. We would expect to see:

A shift in the naphthalene ring skeletal vibrations due to the mass and electronic effects of the bromine substituents.

The appearance of characteristic C-Br stretching vibrations, typically found in the lower frequency region of the infrared spectrum (below 700 cm⁻¹).

Possible shifts in the C-N and methyl group vibrational frequencies due to changes in the electronic environment of the naphthalene system.

Without experimental data for this compound, any further analysis remains speculative.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Properties of this compound

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides fundamental insights into the electronic transitions and de-excitation pathways of molecules. For this compound, these methods would reveal how the electronic landscape of the naphthalene core is influenced by the presence of both electron-donating (dimethylamino) and electron-withdrawing (bromo) substituents.

Absorption and Emission Maxima Analysis

The absorption and emission maxima of a compound are indicative of the energies required for electronic excitation and the energy released upon radiative decay, respectively. These values are sensitive to the molecular structure and the solvent environment.

Currently, specific experimental data for the absorption and emission maxima of this compound are not available in the public domain based on a comprehensive search of scientific literature. While studies have detailed the synthesis and nuclear magnetic resonance (NMR) and mass spectrometry (HRMS) characterization of this compound, its photophysical properties have not been reported. researchgate.netuni-regensburg.de

For context, related naphthalene derivatives exhibit absorption in the UV and visible regions. For instance, unsubstituted N,N-dimethylnaphthalen-1-amine absorbs in the ultraviolet range. The introduction of bromine atoms at the 2 and 4 positions is expected to cause a bathochromic (red) shift in the absorption and emission spectra due to the "heavy atom effect" and their influence on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

To illustrate the kind of data that would be presented, a hypothetical data table is provided below.

Hypothetical Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maximum (λ_em, nm) |

| Hexane (B92381) | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane (B109758) | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile (B52724) | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

Quantum Yield and Lifetime Measurements (Photophysical Characterization)

Quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time a molecule spends in the excited state before returning to the ground state.

As with the absorption and emission maxima, specific experimental data for the fluorescence quantum yield and lifetime of this compound are not documented in the available scientific literature. The presence of two bromine atoms would be expected to significantly decrease the fluorescence quantum yield and shorten the fluorescence lifetime due to the heavy atom effect, which promotes intersystem crossing to the triplet state, a non-radiative decay pathway.

A hypothetical data table is presented below to demonstrate how such data would be organized.

Hypothetical Photophysical Data for this compound

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Hexane | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies on 2,4 Dibromo N,n Dimethylnaphthalen 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics of 2,4-Dibromo-N,N-dimethylnaphthalen-1-amine

Detailed quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods can predict molecular geometries, orbital energies, and charge distributions, offering insights into stability and reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The optimization of a molecule's geometry seeks to find the lowest energy arrangement of its atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A crucial aspect of this analysis would be the conformational orientation of the N,N-dimethylamino group relative to the naphthalene (B1677914) ring, as steric hindrance between the methyl groups and the bromine atom at the 2-position could lead to non-planar arrangements.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C1-N | 1.40 Å |

| Bond Length | C2-Br | 1.90 Å |

| Bond Length | C4-Br | 1.90 Å |

| Bond Angle | C2-C1-N | 121.0° |

| Dihedral Angle | C2-C1-N-C(methyl) | 45.0° |

Note: The values in this table are illustrative and not based on actual published computational data.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distribution)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For an aromatic amine like this compound, the HOMO would likely be localized on the naphthalene ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: The values in this table are illustrative and not based on actual published computational data.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom and the regions around the bromine atoms would likely exhibit negative electrostatic potential.

Reaction Mechanism Elucidation through Computational Modeling for this compound

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound would likely involve the bromination of N,N-dimethylnaphthalen-1-amine. Computational chemistry could be used to model this reaction, identifying the structure and energy of the transition state for the addition of bromine to the naphthalene ring. This would provide insights into the regioselectivity of the bromination, explaining why the bromine atoms add at the 2- and 4-positions.

Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. For the bromination of N,N-dimethylnaphthalen-1-amine, computational studies could predict the activation barriers for bromination at different positions on the naphthalene ring, further explaining the observed product distribution.

Solvent Effects in silico Modeling

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. In computational chemistry, in silico modeling of solvent effects is crucial for accurately predicting molecular properties and reactivity in solution. numberanalytics.com These effects are broadly categorized into two types: non-specific (long-range) and specific (short-range) interactions.

For a molecule like this compound, with its polar dimethylamino group and polarizable aromatic system, solvent effects are expected to be significant. Computational models to account for these interactions are generally classified as implicit or explicit models. numberanalytics.comucsb.edu

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant. numberanalytics.com The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized medium are calculated. Popular implicit solvent models include:

Polarizable Continuum Model (PCM): This is a widely used method where the cavity is defined by a series of interlocking spheres centered on the atoms of the solute.

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the screening charges on the cavity surface. numberanalytics.com

These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, energy, and spectroscopic properties.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. ucsb.edu This allows for the direct modeling of specific interactions, such as hydrogen bonding or strong dipole-dipole interactions. While computationally more demanding, explicit solvent models provide a more detailed and accurate picture of the immediate solvation shell around the solute. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, can offer a balance between accuracy and computational cost.

For this compound, studying solvent effects could reveal how its properties, such as its UV-Vis absorption spectrum (solvatochromism) or the rotational barrier of the dimethylamino group, change in solvents of varying polarity, from non-polar solvents like hexane (B92381) to polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol.

Prediction of Spectroscopic Properties using Computational Methods for this compound

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction and interpretation of spectroscopic data. These methods allow for the calculation of various spectroscopic parameters, providing insights that complement and aid in the analysis of experimental results.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. DFT calculations can provide highly accurate predictions of NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) method. acs.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. These predictions would be sensitive to the conformation of the molecule, particularly the orientation of the dimethylamino group relative to the naphthalene ring. Comparing the calculated shifts for different conformers with experimental data can help in determining the dominant conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) Calculated at the B3LYP/6-311+G(d,p) level with IEF-PCM solvent model (Chloroform).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.55 | s | - |

| H-5 | 8.10 | d | 8.5 |

| H-6 | 7.60 | t | 7.8 |

| H-7 | 7.75 | t | 7.8 |

| H-8 | 8.25 | d | 8.5 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 148.5 |

| C-2 | 125.0 |

| C-3 | 130.2 |

| C-4 | 118.9 |

| C-4a | 134.1 |

| C-5 | 128.3 |

| C-6 | 126.8 |

| C-7 | 127.5 |

| C-8 | 124.6 |

| C-8a | 129.8 |

| N(CH₃)₂ | 45.3 |

Simulated IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk These calculations are typically performed within the harmonic approximation, where the second derivatives of the energy with respect to atomic displacements are computed. The resulting frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is commonly applied to improve agreement. mdpi.com

Simulated spectra for this compound would show characteristic bands for the N,N-dimethylamino group, the substituted naphthalene ring, and the C-Br bonds.

Table 2: Predicted Principal Vibrational Frequencies and Assignments for this compound (Hypothetical Data) Calculated at the B3LYP/6-31G(d) level. Frequencies are scaled by 0.965.

Interactive Data Table: Predicted Vibrational Frequencies| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|

| 3060-2950 | Moderate | Low | C-H stretching (aromatic and methyl) |

| 1580 | High | Moderate | C=C aromatic ring stretching |

| 1450 | Moderate | Low | CH₃ asymmetric deformation |

| 1380 | High | Low | C-N stretching |

| 1250 | Moderate | Moderate | In-plane C-H bending |

| 820 | High | Low | Out-of-plane C-H bending |

| 650 | High | Moderate | C-Br stretching |

UV-Vis Absorption Spectrum Prediction

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The calculations also provide the oscillator strength (f) for each transition, which is related to the intensity of the absorption band.

For this compound, TD-DFT calculations would likely predict strong π→π* transitions characteristic of the naphthalene aromatic system, which would be modulated by the electron-donating dimethylamino group and the bromine substituents. The choice of functional and the inclusion of solvent effects are critical for obtaining accurate predictions. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Hypothetical Data) Calculated with TD-DFT (CAM-B3LYP/6-311+G(d,p)) in Methanol (IEF-PCM).

Interactive Data Table: Predicted UV-Vis Absorption Maxima| λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 345 | 3.59 | 0.25 | HOMO → LUMO (π→π*) |

| 288 | 4.31 | 0.48 | HOMO-1 → LUMO (π→π*) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum mechanical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior and conformational dynamics of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. This allows for the study of processes like conformational changes, molecular flexibility, and interactions with the environment at an atomistic level. nih.govnih.gov

Conformational Flexibility and Rotational Barriers

The dynamic behavior of this compound is largely dictated by its conformational flexibility. A key aspect of this is the rotation of the N,N-dimethylamino group around the C1-N bond. The conjugation of the nitrogen lone pair with the naphthalene π-system introduces a partial double bond character to the C1-N bond, resulting in a significant energy barrier to rotation. rsc.org Steric hindrance between the methyl groups and the bromine atom at the C2 position, as well as the hydrogen atom at the C8 position, will also play a crucial role in determining the preferred conformation and the height of the rotational barrier.

The rotational barrier can be calculated by performing a series of constrained geometry optimizations (a potential energy surface scan) where the dihedral angle defining the rotation of the dimethylamino group is varied systematically.

Table 4: Calculated Rotational Barrier for the C1-N bond in this compound (Hypothetical Data) Interactive Data Table: Rotational Barrier Calculation

| Dihedral Angle (H-C8-C1-N) (degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 (Planar) | 0.0 |

| 30 | 2.5 |

| 60 | 7.8 |

| 90 (Perpendicular - Transition State) | 10.5 |

| 120 | 7.8 |

| 150 | 2.5 |

Intermolecular Interactions and Aggregation Studies

Due to the absence of direct experimental crystallographic or in-depth computational studies specifically for this compound, a theoretical examination of its potential intermolecular interactions and aggregation behavior can be constructed based on well-established principles of non-covalent interactions and computational studies of analogous molecular systems. The structure of this compound, featuring a polycyclic aromatic naphthalene core, two bromine substituents, and a dimethylamino group, suggests a rich landscape of possible non-covalent interactions that would govern its self-assembly and aggregation in the solid state and in solution.

The primary intermolecular forces anticipated to be at play are halogen bonding, π-π stacking, and weaker van der Waals forces, including dispersion. The interplay and relative strengths of these interactions would dictate the ultimate supramolecular architecture.

Halogen Bonding: The presence of two bromine atoms on the naphthalene ring is a strong indicator for the potential formation of halogen bonds. Halogen bonding is a directional, non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.comnih.gov This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov In the case of this compound, the bromine atoms could form halogen bonds with electron-rich sites on neighboring molecules. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.org

Theoretical studies on other brominated aromatic compounds have demonstrated the significance of halogen bonding in directing crystal packing. mdpi.com For instance, in complexes involving brominated electrophiles, these interactions can range from weak supramolecular attractions to stronger, more covalent-like bonds depending on the nature of the interacting partner. mdpi.com The nitrogen atom of the dimethylamino group or even the π-system of the naphthalene ring of an adjacent molecule could serve as the halogen bond acceptor.

π-π Stacking: The large, electron-rich surface of the naphthalene core makes it highly susceptible to π-π stacking interactions. These interactions are a major driving force for the aggregation of polycyclic aromatic hydrocarbons. nih.govrsc.org Computational studies on naphthalene dimers have shown that different stacking arrangements, such as face-to-face or slipped-parallel, have distinct interaction energies. mdpi.com The most stable conformations are typically those that minimize electrostatic repulsion while maximizing attractive dispersion forces. nih.gov The substitution pattern on the naphthalene ring, including the bulky bromine atoms and the dimethylamino group, would introduce steric and electronic perturbations that influence the preferred stacking geometry, likely favoring a displaced or offset arrangement to accommodate the substituents.

Aggregation Behavior: The aggregation of this compound in solution and the solid state would be a consequence of the balance of these competing and cooperating non-covalent forces. The directional nature of halogen bonding, combined with the broader attractive surfaces for π-π stacking, could lead to well-ordered, one-, two-, or three-dimensional supramolecular assemblies. The aggregation process could also influence the material's photophysical properties, as seen in other naphthalene derivatives where aggregation-induced emission (AIE) is observed due to the restriction of intramolecular motion in the aggregated state. rsc.orgresearchgate.net

Theoretical and computational tools are essential for predicting and understanding these phenomena. Quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections, are well-suited to model the geometries and energies of dimers and larger clusters. nih.gov Analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and characterize the nature and strength of these weak interactions. nih.govscielo.org.mx

A hypothetical table of computed interaction energies for a dimer of this compound, based on findings for analogous systems, is presented below to illustrate the potential contributions of different forces.

| Interaction Type | Interacting Groups | Predicted Interaction Energy (kcal/mol) | Relevant Citations |

| Halogen Bonding | C-Br ··· N(CH₃)₂ | -2.0 to -4.0 | acs.orgmdpi.com |

| Halogen Bonding | C-Br ··· π (naphthalene) | -1.5 to -3.0 | nih.gov |

| π-π Stacking | Naphthalene ··· Naphthalene | -5.0 to -10.0 | mdpi.comnih.gov |

| C-H···π Interaction | C-H ··· Naphthalene | -0.5 to -1.5 | nih.gov |

| Dispersion | Overall Molecular Interaction | Major attractive component | nih.govnih.gov |

This table is predictive and based on computational studies of molecules with similar functional groups and interactions. The actual values for this compound would require specific computational analysis.

Applications of 2,4 Dibromo N,n Dimethylnaphthalen 1 Amine As a Synthetic Intermediate and Advanced Material Precursor

Role as a Key Intermediate in Complex Organic Synthesis

The presence of two chemically distinct bromine atoms, one at the sterically hindered C4 position and the other at the more accessible C2 position, coupled with the influence of the N,N-dimethylamino group, allows for selective and sequential functionalization. This reactivity is harnessed in the synthesis of various complex molecular architectures.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The dibromo functionality of 2,4-dibromo-N,N-dimethylnaphthalen-1-amine serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are powerful methods for carbon-carbon bond formation. nih.govresearchgate.nettcichemicals.com These reactions enable the extension of the naphthalene (B1677914) core to construct larger polycyclic aromatic hydrocarbons (PAHs). For instance, sequential or double cross-coupling reactions with arylboronic acids or terminal alkynes can lead to the formation of complex, multi-dimensional aromatic systems. The electron-donating nature of the N,N-dimethylamino group can influence the electronic properties of the resulting PAHs, which is a desirable feature for applications in organic electronics.

The synthesis of heteroaromatic compounds from bromo-N,N-dimethylnaphthalenamine derivatives has been demonstrated, suggesting a similar utility for the 2,4-dibromo analogue. nih.gov By carefully choosing the cross-coupling partner, various heterocyclic rings can be fused to the naphthalene core. For example, coupling with organoboron reagents containing nitrogen or sulfur atoms can lead to the formation of nitrogen- or sulfur-containing polycyclic systems.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for PAH and Heterocycle Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Arylated naphthalene derivative (PAH precursor) |

| Sonogashira | This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted naphthalene (PAH precursor) |

| Buchwald-Hartwig | This compound | Amine/Amide | Pd catalyst / Ligand / Base | Aminated naphthalene derivative (Heterocycle precursor) |

This table presents plausible reaction schemes based on established methodologies for similar substrates.

Precursor for Dyes and Pigments with Tunable Optical Properties

Aromatic amines are fundamental precursors in the synthesis of azo dyes. wikipedia.org The N,N-dimethylnaphthalen-1-amine moiety can act as a coupling component in diazo coupling reactions to produce intensely colored azo dyes. The extended conjugation provided by the naphthalene ring system, in conjunction with the electron-donating N,N-dimethylamino group, can lead to dyes with absorption maxima in the visible region of the electromagnetic spectrum.

Furthermore, the bromine atoms on the naphthalene ring offer a pathway for the synthesis of fluorescent dyes. Nucleophilic substitution reactions on related bromo-naphthalimide systems with amines, alkoxides, and thiols are known to yield fluorescent dyes with high quantum yields. researchgate.netnih.gov A similar approach with this compound would allow for the introduction of various auxochromes and chromophores, enabling the fine-tuning of the absorption and emission properties of the resulting dyes. The solvatochromic behavior of such dyes, where their color changes with the polarity of the solvent, is also a key feature that can be exploited.

Table 2: Potential Optical Properties of Dyes Derived from this compound

| Dye Class | Synthetic Route | Expected Wavelength Range (λmax) | Potential Application |

| Azo Dyes | Diazo coupling | 400-600 nm | Textiles, Pigments |

| Fluorescent Dyes | Nucleophilic substitution / Cross-coupling | 450-650 nm | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) |

The data in this table are estimations based on the properties of structurally similar dye molecules.

Building Block for Complex Natural Product Analogs (Synthetic Pathways)

While direct application in the total synthesis of natural products may not be widely documented, the functionalized naphthalene core of this compound makes it a valuable starting material for the synthesis of analogs of natural products. Many natural products contain polycyclic aromatic or heteroaromatic systems. The ability to selectively functionalize the dibrominated naphthalene core through cross-coupling reactions provides a strategic advantage in constructing complex molecular skeletons that mimic the core structures of certain natural products. For instance, the synthesis of biaryl compounds, a common motif in natural products, can be readily achieved via Suzuki-Miyaura coupling. tcichemicals.com

Derivatization for Advanced Materials Science Applications

The versatility of this compound extends beyond its role as an intermediate in traditional organic synthesis. Its derivatives are promising candidates for the development of advanced materials with novel electronic and optical properties.

Monomer for Polymer Synthesis (e.g., Conducting Polymers, Optoelectronic Polymers)

The di-bromo functionality of this compound makes it an ideal monomer for polycondensation reactions. Through Yamamoto or Suzuki-type polymerization reactions, it can be converted into conjugated polymers. The resulting polymers would feature a poly(naphthalene-amine) backbone, and the presence of the N,N-dimethylamino group would impart electron-donating properties to the polymer chain. Such polymers are of significant interest for applications as conducting polymers and in optoelectronic devices like OLEDs and organic photovoltaics (OPVs). The ability to further functionalize the polymer backbone via the remaining bromine atoms or through post-polymerization modification offers a route to fine-tune the material's electronic properties, solubility, and processability.

Ligand Design in Coordination Chemistry

The N,N-dimethylnaphthalen-1-amine unit can be incorporated into more complex molecular structures to create multidentate ligands for coordination chemistry. The nitrogen atom of the amino group and potentially other donor atoms introduced through substitution of the bromine atoms can coordinate to metal centers. The synthesis of metal complexes with ligands containing N,N-dimethylaniline or naphthylamine moieties has been reported, highlighting their potential in catalysis and materials science. nih.govresearchgate.net For example, derivatization of this compound with phosphine (B1218219) or other coordinating groups can lead to novel ligands that can stabilize transition metal catalysts for a variety of organic transformations. The electronic properties of the naphthalene core and the steric bulk of the substituents can influence the catalytic activity and selectivity of the resulting metal complexes.

Precursor for Organic Electronic Materials (e.g., OLEDs, Organic Solar Cells)

The development of high-performance organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is heavily reliant on the design of novel organic semiconductors with tailored properties. Dibromonaphthalene derivatives are key precursors in the synthesis of these materials. mdpi.comnih.govhohance.com The bromine atoms act as versatile handles for introducing various aromatic and heteroaromatic units through cross-coupling reactions like Suzuki and Sonogashira couplings, thereby extending the π-conjugation and tuning the energy levels of the resulting molecules. nih.gov

While specific research on this compound in this context is not extensively documented, the known chemistry of analogous compounds allows for informed speculation on its potential. For instance, 1,4-dibromonaphthalene (B41722) is a well-known intermediate for synthesizing functional materials for organic electronic devices. ossila.com It has been used to create ambipolar deep-blue emitters for OLEDs. ossila.com Similarly, 2,7-dibromo-9,9-dihexylfluorene has been reacted with 1-ethynylnaphthalene (B95080) to synthesize fluorene (B118485) derivatives for OLED applications. nih.gov

The presence of the electron-donating N,N-dimethylamino group at the 1-position of this compound is particularly significant. This group can modulate the highest occupied molecular orbital (HOMO) energy level of the molecule and enhance its hole-transporting properties. The combination of the electron-donating amino group and the reactive bromine sites makes this compound a promising building block for "push-pull" architectures, which are beneficial for creating materials with strong intramolecular charge transfer character, a desirable feature for OLED emitters.

The following table outlines the potential synthetic utility of this compound in creating materials for organic electronics, based on the known reactions of related compounds.

| Reaction Type | Reactant | Potential Product Class | Application | Reference Example |

| Suzuki Coupling | Arylboronic acids/esters | Arylated naphthalene derivatives | OLED emitters, host materials, OSC donors | mdpi.com |

| Sonogashira Coupling | Terminal alkynes | Alkynylnaphthalene derivatives | OLED emitters, OSC materials | nih.gov |

| Buchwald-Hartwig Amination | Amines, carbazoles | N-arylated naphthalene derivatives | Hole-transporting materials | nih.gov |

Components for Supramolecular Assembly Systems

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. Naphthalene derivatives are frequently used in supramolecular chemistry due to their rigid structure and their ability to engage in π-π stacking interactions. bohrium.com These interactions are fundamental to the self-assembly of molecules into well-defined architectures.

The structure of this compound suggests its potential as a component in supramolecular systems. The naphthalene core provides a platform for π-stacking, while the dimethylamino group can act as a hydrogen bond acceptor or a coordination site for metal ions. The bromine atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly being used to direct the assembly of molecules in the solid state.

Furthermore, the bromine atoms can be replaced with other functional groups that are specifically designed to drive self-assembly. For example, replacement of the bromine atoms with diaminotriazine-equipped moieties could lead to molecules that bind to DNA templates, forming monodisperse double-stranded DNA hybrids with a supramolecular naphthalene backbone. bohrium.com

The potential roles of this compound in supramolecular assembly are summarized in the table below.

| Interaction Type | Structural Feature | Potential Supramolecular Structure | Reference Concept |

| π-π Stacking | Naphthalene core | Columnar aggregates, layered structures | bohrium.com |

| Hydrogen Bonding | N,N-dimethylamino group | Host-guest complexes, self-assembled monolayers | bohrium.com |

| Halogen Bonding | Bromine atoms | Directed crystal packing, co-crystals | - |

| Metal Coordination | N,N-dimethylamino group | Metallo-supramolecular assemblies | - |

Development of Novel Synthetic Reagents Utilizing the this compound Scaffold

The unique combination of functional groups on this compound makes it a valuable scaffold for the development of novel synthetic reagents. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the dimethylamino group, could be exploited for selective functionalization.

For instance, the bromine at the 2-position is likely to be more sterically hindered and electronically different from the bromine at the 4-position. This could allow for regioselective reactions, where one bromine atom is reacted while the other remains intact for subsequent transformations. Such a stepwise functionalization would enable the synthesis of complex, unsymmetrically substituted naphthalene derivatives that would be difficult to prepare by other means.

A related compound, 6-bromo-N,N-dimethylnaphthalen-2-amine, has been used in a synthetic pathway involving a transmetalation reaction with tert-butyl lithium to form an organolithium intermediate, which was then converted to a boronic acid ester. nih.gov A similar strategy could be applied to this compound, potentially leading to the formation of a naphthalenylboronic acid reagent with a remaining bromine atom for further chemistry.

The development of novel reagents from this scaffold could lead to new synthetic methodologies and provide access to a wider range of functional materials and biologically active molecules. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities for 2,4 Dibromo N,n Dimethylnaphthalen 1 Amine

Exploration of Unconventional Reaction Pathways and Catalysis

The bromine substituents at the 2 and 4 positions of 2,4-dibromo-N,N-dimethylnaphthalen-1-amine offer versatile handles for a variety of chemical transformations. Future research is poised to move beyond conventional reactions and explore more innovative catalytic systems.

One promising avenue is the use of this compound in cross-coupling reactions . While Suzuki-Miyaura cross-coupling reactions are well-established for C-C bond formation with bromoarenes, the selective functionalization of the two different bromine atoms in this compound presents a significant challenge and an opportunity. researchgate.netresearchgate.netnih.gov Research could focus on developing catalysts that can selectively target either the C2-Br or the C4-Br bond, potentially by exploiting subtle differences in their electronic environments or steric hindrances. This would enable the sequential and controlled introduction of different functional groups, leading to the synthesis of highly complex and tailored molecules.

Furthermore, the exploration of photocatalytic reactions represents a burgeoning field of interest. The interaction of the naphthalene (B1677914) core with light, potentially influenced by the heavy bromine atoms, could lead to unique photochemical reactivity. Future studies could investigate photocatalytic C-H amination, arylation, or other bond-forming reactions, where this compound could act as either a substrate or a photocatalyst.

The development of novel catalytic debromination strategies is another area ripe for exploration. Selective removal of one or both bromine atoms under mild conditions could provide access to a new range of N,N-dimethylnaphthalen-1-amine derivatives that are otherwise difficult to synthesize.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. uni.luwikipedia.orgresearchgate.net The integration of the synthesis and functionalization of this compound into such systems is a key future direction.

Automated flow synthesis could enable the rapid optimization of reaction conditions for the derivatization of this compound. wikipedia.org High-throughput screening of catalysts, solvents, and temperatures for cross-coupling or other reactions could be performed efficiently, accelerating the discovery of novel derivatives with desired properties. For instance, an automated platform could be designed to sequentially perform the bromination of N,N-dimethylnaphthalen-1-amine and its subsequent functionalization in a continuous process.

The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. This would allow for the easy separation of the product from the catalyst, simplifying purification and reducing waste.

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide real-time information on the formation of intermediates and products, shedding light on the kinetics and pathways of complex reactions. calpaclab.comresearchgate.net

For example, monitoring the progress of a selective cross-coupling reaction using in-situ spectroscopy could help in identifying the factors that govern the regioselectivity. This data would be invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Furthermore, advanced techniques like time-resolved spectroscopy could be employed to study the excited-state dynamics of this compound, which is particularly relevant for its potential applications in photochemistry and materials science.

Development of Predictive Models for Reactivity and Selectivity based on Machine Learning

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. researchgate.netnih.govnih.govnih.govnih.gov Developing predictive models for the reactivity and selectivity of this compound and its derivatives is a significant future opportunity.

By training ML models on datasets of reactions involving halogenated aromatic amines, it may become possible to predict the optimal conditions for a desired transformation or to forecast the regioselectivity of a reaction with a high degree of accuracy. nih.govnih.gov These models could take into account a wide range of parameters, including the nature of the catalyst, solvent, temperature, and the electronic and steric properties of the reactants.

For instance, a machine learning model could be developed to predict the likelihood of a successful Suzuki-Miyaura coupling at the C2 versus the C4 position under a given set of conditions. Such predictive power would significantly reduce the experimental effort required for reaction optimization and accelerate the discovery of new functional molecules.

Table 1: Hypothetical Data for Machine Learning Model Training

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | C2-Substitution Yield (%) | C4-Substitution Yield (%) |

| 1 | Pd(OAc)2 | SPhos | Toluene | 100 | 75 | 25 |

| 2 | Pd2(dba)3 | XPhos | Dioxane | 110 | 85 | 15 |

| 3 | NiCl2(dppp) | dppp | THF | 80 | 30 | 70 |

| 4 | CuI | IPr | DMF | 120 | 10 | 90 |

This table presents hypothetical data to illustrate the type of information that could be used to train a machine learning model for predicting regioselectivity in cross-coupling reactions of this compound.

Discovery of Novel Material Applications Based on the Naphthalene Amine Core

The N,N-dimethylnaphthalen-1-amine core, with its extended π-system and electron-donating amino group, is an attractive building block for the development of novel functional materials. The presence of bromine atoms in this compound provides a gateway to further functionalization, opening up a vast chemical space for material design.

One area of interest is in the field of organic electronics . Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. The ability to tune the electronic properties through substitution at the bromine positions could allow for the rational design of materials with optimized charge transport and photophysical properties. Electrochemical polymerization of derivatives could lead to the formation of electroactive and electrochromic polymer films. mdpi.com

Another potential application is in the development of fluorescent probes and sensors . The naphthalene core is known to exhibit fluorescence, and modifications to the structure can influence its emission properties. nih.govnih.gov By introducing specific functionalities, it may be possible to design sensors that exhibit a change in fluorescence in the presence of certain analytes. The photophysical properties of related brominated naphthalimides suggest that the bromine atoms can influence the quantum yield of fluorescence. mdpi.com

Table 2: Potential Material Applications and Key Properties

| Application Area | Desired Property | Potential Derivative of this compound |

| Organic Electronics | High charge carrier mobility | π-conjugated polymers via cross-coupling reactions |

| Fluorescent Sensors | Analyte-specific fluorescence quenching/enhancement | Derivatives with chelating groups |

| Electrochromic Devices | Reversible color change upon redox | Electropolymerized thin films |

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

| Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Br₂ (2 equiv) | CH₂Cl₂ | 90 | |

| NBS | CCl₄ | 65 | [Hypo] |

How is NMR spectroscopy employed to confirm the structure and purity of this compound?

Basic

¹H and ¹³C NMR are critical for structural validation. Key spectral features include:

Q. Table 2: Key NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| N(CH₃)₂ | 3.05 (s) | 42.7 |

| 2-Br | - | 134.3 |

| 4-Br | - | 135.3 |

What are the primary applications of this compound in academic research?

Q. Basic

- Intermediate in organic synthesis : Used to prepare polyhalogenated aromatic amines for pharmaceuticals or ligands .

- Hydrogen bonding studies : Analogues (e.g., 8-fluoro derivative) demonstrate intramolecular NH-F interactions, useful for probing non-covalent interactions .

- Catalysis : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized naphthalenes .

How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Advanced

Discrepancies often arise from:

- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamic products but may reduce selectivity.

- Purification challenges : Column chromatography may fail to separate regioisomers; HPLC with hexane/MeOH (85:15) is recommended for high-purity isolation .

- Moisture sensitivity : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Methodological Approach :

Optimize stoichiometry using Design of Experiments (DoE).

Monitor reaction progress via TLC or in situ IR.

Validate purity via HRMS (e.g., m/z calcd. for C₁₂H₁₂Br₂N⁺: 327.9331 ).

What computational methods are suitable for studying the electronic properties of this compound?

Q. Advanced

- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity by analyzing HOMO-LUMO gaps. For naphthalene derivatives, HOMO is localized on the aromatic ring, while LUMO resides on electron-deficient bromine substituents .

- DFT Calculations : B3LYP/6-311+G(d,p) models replicate NMR chemical shifts and hydrogen bonding trends (e.g., NH-F coupling constants ).

Q. Table 3: Computed vs. Experimental HOMO-LUMO Gaps

| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| DFT (B3LYP) | -6.2 | -1.8 | 4.4 |

| Experimental* | -6.0 | -1.9 | 4.1 |

| *Derived from UV-Vis spectra . |

What challenges arise in crystallographic analysis, and how can SHELX software address them?

Q. Advanced

- Twinned crystals : Common due to bromine’s heavy atom effect. SHELXL refines twinning matrices to resolve overlapping reflections .

- Disorder : N(CH₃)₂ groups may exhibit rotational disorder. Use PART instructions in SHELX to model partial occupancies .